(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
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Overview
Description
(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that combines a fluorinated pyridine ring with a tetrahydro-epiminonaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Synthesis of the Tetrahydro-epiminonaphthalene: This involves the reduction of naphthalene derivatives followed by cyclization reactions to introduce the epimine group.
Coupling Reaction: The final step involves coupling the fluoropyridine with the tetrahydro-epiminonaphthalene using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol, or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: Due to its structural complexity, it is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its fluorinated pyridine moiety is known to enhance metabolic stability and bioavailability of drugs.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity to biological targets, while the tetrahydro-epiminonaphthalene structure can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-8-yl)methanone: Similar structure but with a different position of the epimine group.
(5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-7-yl)methanone: Another positional isomer with potential differences in biological activity.
Uniqueness: The unique combination of a fluorinated pyridine and a tetrahydro-epiminonaphthalene structure in (5-Fluoropyridin-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone provides distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(5-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-11-7-10(8-18-9-11)16(20)19-14-5-6-15(19)13-4-2-1-3-12(13)14/h1-4,7-9,14-15H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRKBBXPVFLZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC(=CN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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